Cas no 1177350-19-4 (2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride)

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemically synthesized compound featuring a benzenesulfonyl group linked to a pyridine-substituted ethylamine core, with dihydrochloride salt formation enhancing its stability and solubility. The presence of the 4-methylbenzenesulfonyl moiety contributes to its potential as an intermediate in pharmaceutical or agrochemical applications, while the pyridinyl group may facilitate binding interactions in biologically active systems. Its crystalline dihydrochloride form ensures improved handling and storage properties. This compound is suited for research applications requiring precise sulfonamide or amine functionalities, particularly in medicinal chemistry and drug development. Its structural features make it a versatile building block for further synthetic modifications.
2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride structure
1177350-19-4 structure
商品名:2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
CAS番号:1177350-19-4
MF:C14H18Cl2N2O2S
メガワット:349.275920391083
CID:5215793

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(4-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
    • 2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride
    • 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
    • インチ: 1S/C14H16N2O2S.2ClH/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12;;/h2-8,10,14H,9,15H2,1H3;2*1H
    • InChIKey: ABDWLIFQNYREHZ-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.S(C1C=CC(C)=CC=1)(C(C1C=NC=CC=1)CN)(=O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 369
  • トポロジー分子極性表面積: 81.4

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620097-250mg
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride
1177350-19-4 98%
250mg
¥4243.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620097-1g
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride
1177350-19-4 98%
1g
¥5535.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620097-100mg
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride
1177350-19-4 98%
100mg
¥2912.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620097-50mg
2-(Pyridin-3-yl)-2-tosylethan-1-amine dihydrochloride
1177350-19-4 98%
50mg
¥2352.00 2024-08-09

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride 関連文献

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochlorideに関する追加情報

Comprehensive Overview of 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride (CAS No. 1177350-19-4)

2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyridin-3-yl group and a 4-methylbenzenesulfonyl moiety, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting specific biological pathways, particularly in neuroscience and oncology.

The compound's CAS No. 1177350-19-4 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. With the growing demand for precision medicine, compounds like 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride are gaining attention for their role in developing targeted therapies. Recent studies highlight its relevance in modulating protein-protein interactions, a hot topic in modern drug design.

In the context of AI-driven drug discovery, this compound exemplifies how computational chemistry can identify novel scaffolds for therapeutic use. Machine learning models often analyze such structures to predict bioavailability and binding affinity, addressing common user queries like "how to optimize drug-like properties" or "best practices for sulfonamide-based drug design." These trends align with the broader scientific community's focus on rational drug development.

From a synthetic chemistry perspective, the dihydrochloride salt form of this compound enhances its stability and solubility, key factors for in vitro and in vivo studies. Researchers frequently search for "sulfonyl-containing bioactive molecules" or "pyridine derivatives in medicinal chemistry," reflecting the compound's relevance to current investigations. Its structural features also make it a candidate for fragment-based drug discovery, a technique gaining traction in high-throughput screening.

Quality control and characterization of CAS No. 1177350-19-4 involve advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These methods ensure batch-to-batch consistency, a priority for laboratories addressing questions like "how to validate synthetic intermediates" or "analytical protocols for amine derivatives." The compound's purity profile is crucial for reproducible research outcomes, especially in preclinical studies.

Environmental and safety considerations for handling 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage and disposal practices are essential—topics often searched alongside "chemical storage guidelines for research compounds." The scientific community continues to explore greener synthesis routes for such molecules, aligning with sustainable chemistry initiatives.

In summary, 2-(4-Methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride represents a compelling case study in modern pharmaceutical chemistry. Its dual functional groups and salt form offer versatility for researchers tackling challenges like "improving blood-brain barrier penetration" or "designing multifunctional drug candidates." As computational tools and synthetic methodologies advance, compounds like this will undoubtedly play pivotal roles in next-generation therapeutics.

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